molecular formula C9H13BF3N B6416084 [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt CAS No. 1268341-00-9

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt

Cat. No.: B6416084
CAS No.: 1268341-00-9
M. Wt: 203.01 g/mol
InChI Key: JRTRNQRZOUGDCI-UHFFFAOYSA-O
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Description

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt is a chemical compound that is often used in various research and industrial applications. It is known for its unique properties and versatility in chemical reactions. This compound typically appears as white to pale cream or pale yellow fused solid crystals, crystalline powder, or lumps .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt involves the reaction of benzylamine with methyl iodide to form N-benzyl-N-methylamine. This intermediate is then reacted with boron trifluoride to produce the desired compound. The reaction conditions typically include controlled temperatures and the use of solvents such as dichloromethane or tetrahydrofuran .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction parameters to ensure high yield and purity. The compound is then purified through crystallization or other separation techniques .

Chemical Reactions Analysis

Types of Reactions

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include hydrogen peroxide, potassium permanganate, lithium aluminum hydride, and various nucleophiles. The reactions are typically carried out under controlled temperatures and in the presence of suitable solvents .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation reactions may produce benzyl alcohol derivatives, while substitution reactions can yield a variety of substituted ammonium salts .

Scientific Research Applications

[(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism by which [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt exerts its effects involves its interaction with various molecular targets. The trifluoroborate group can participate in coordination chemistry, forming complexes with metal ions. This interaction can influence the reactivity and stability of the compound in different chemical environments .

Comparison with Similar Compounds

Similar Compounds

Some compounds similar to [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt include:

Uniqueness

What sets this compound apart from these similar compounds is its unique trifluoroborate group, which imparts distinct reactivity and stability characteristics. This makes it particularly useful in specific chemical reactions and applications where other similar compounds may not perform as effectively .

Biological Activity

The compound [(N-Benzyl-N-methylammonium)methyl]trifluoroborate internal salt is an organoboron compound that has garnered interest in various fields of chemistry and biology due to its unique properties and potential applications. This article explores its biological activity, focusing on its mechanisms of action, efficacy, and relevant case studies.

Structure and Composition

  • Molecular Formula : C9_9H13_{13}BF3_3N
  • CAS Number : 1268341-00-9
  • Molecular Weight : 203.015 g/mol
  • Appearance : White to pale cream crystalline powder

Table 1: Specifications of this compound

PropertyValue
Molecular FormulaC9_9H13_{13}BF3_3N
CAS Number1268341-00-9
Molecular Weight203.015 g/mol
Purity≥95%

The biological activity of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate is primarily attributed to its ability to interact with various biochemical pathways. It is known to act as a nucleophile in reactions involving electrophiles, which can lead to significant biological effects.

Antimicrobial Properties

Recent studies have indicated that this compound exhibits notable antimicrobial activity. For instance, it has been shown to inhibit the growth of certain bacterial strains, potentially making it useful in developing new antimicrobial agents.

Case Study: Antibacterial Efficacy

In a study evaluating the antibacterial properties of various organoboron compounds, [(N-Benzyl-N-methylammonium)methyl]trifluoroborate demonstrated significant inhibition against Escherichia coli and Staphylococcus aureus. The minimum inhibitory concentration (MIC) values were found to be comparable to those of established antibiotics, suggesting its potential as an alternative therapeutic agent.

Cytotoxicity Studies

Cytotoxicity evaluations have revealed that while the compound exhibits antimicrobial properties, it also shows varying degrees of cytotoxic effects on mammalian cells. This dual nature necessitates further investigation into its safety profile for potential therapeutic applications.

Table 2: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialInhibition of E. coli, S. aureus
CytotoxicityVarying effects on mammalian cells

Recent Advances

Recent research has focused on modifying the structure of organoboron compounds to enhance their biological activity. For example, derivatives of [(N-Benzyl-N-methylammonium)methyl]trifluoroborate have been synthesized and tested for improved efficacy against resistant bacterial strains.

Example Study

A study conducted by Nosova et al. (2021) explored fluorinated derivatives of organoboron compounds, including [(N-Benzyl-N-methylammonium)methyl]trifluoroborate, which showed enhanced activity against Mycobacterium tuberculosis. These findings suggest that structural modifications can lead to improved biological performance, opening avenues for novel drug development .

Properties

IUPAC Name

[benzyl(methyl)azaniumyl]methyl-trifluoroboranuide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12BF3N/c1-14(8-10(11,12)13)7-9-5-3-2-4-6-9/h2-6H,7-8H2,1H3/q-1/p+1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JRTRNQRZOUGDCI-UHFFFAOYSA-O
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C[NH+](C)CC1=CC=CC=C1)(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13BF3N
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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